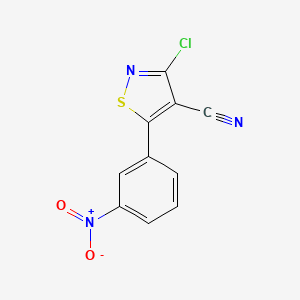
4-Isothiazolecarbonitrile, 3-chloro-5-(3-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isothiazolecarbonitrile, 3-chloro-5-(3-nitrophenyl)- is a heterocyclic compound that belongs to the isothiazole family Isothiazoles are known for their wide range of biological activities and industrial applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiazolecarbonitrile, 3-chloro-5-(3-nitrophenyl)- can be achieved through various synthetic routes. One common method involves the reaction of 3-chloroisothiazole-5-carbonitrile with 3-nitrophenyl derivatives under specific conditions. For instance, the reaction of 3-chloroisothiazole-5-carbonitrile with 1-iodo-3-nitrobenzene in the presence of a palladium catalyst and a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions
4-Isothiazolecarbonitrile, 3-chloro-5-(3-nitrophenyl)- can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydroxide.
Reduction Reactions: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chloro group.
Reduction Reactions: The major product is the corresponding amino derivative.
Oxidation Reactions: Products include sulfoxides and sulfones.
科学的研究の応用
4-Isothiazolecarbonitrile, 3-chloro-5-(3-nitrophenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 4-Isothiazolecarbonitrile, 3-chloro-5-(3-nitrophenyl)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrophenyl group can enhance its binding affinity to certain molecular targets, making it a potent inhibitor or activator.
類似化合物との比較
Similar Compounds
3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile: Similar structure but with a p-tolyl group instead of a nitrophenyl group.
3,5-Dichloroisothiazole-4-carbonitrile: Contains two chloro groups and lacks the nitrophenyl group.
Uniqueness
4-Isothiazolecarbonitrile, 3-chloro-5-(3-nitrophenyl)- is unique due to the presence of both chloro and nitrophenyl groups, which can significantly influence its reactivity and potential applications. The combination of these functional groups can enhance its biological activity and make it a valuable compound for various research and industrial applications.
特性
CAS番号 |
647016-63-5 |
|---|---|
分子式 |
C10H4ClN3O2S |
分子量 |
265.68 g/mol |
IUPAC名 |
3-chloro-5-(3-nitrophenyl)-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C10H4ClN3O2S/c11-10-8(5-12)9(17-13-10)6-2-1-3-7(4-6)14(15)16/h1-4H |
InChIキー |
DTRGHTSNCGJJJM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C(=NS2)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl-](/img/structure/B12610964.png)
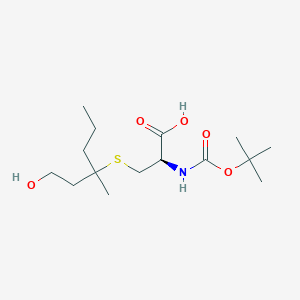
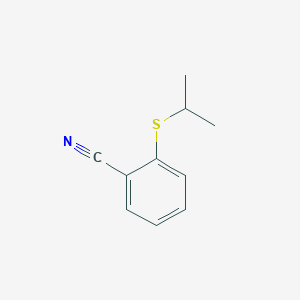
![1-(2-{[5-(2-Fluorophenyl)pyridin-2-yl]oxy}ethyl)pyrrolidin-2-one](/img/structure/B12610995.png)
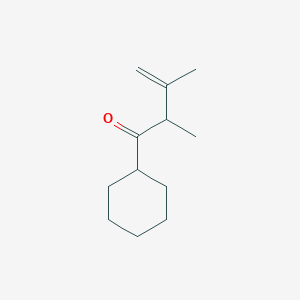
![1-[(3-Chloro-4-methoxyphenyl)(4-chlorophenyl)methyl]piperazine](/img/structure/B12611000.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-fluoro-2-hydroxybenzamide](/img/structure/B12611014.png)
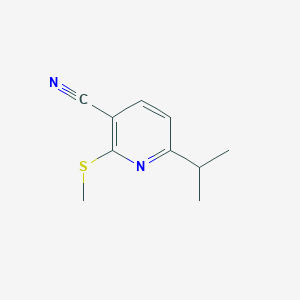
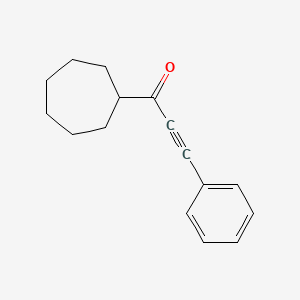
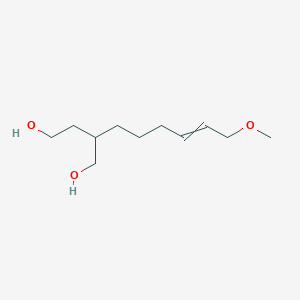
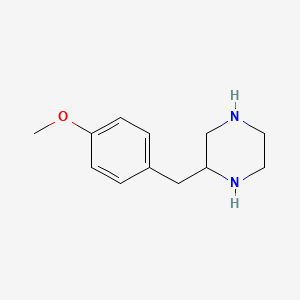
![2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline](/img/structure/B12611035.png)
![1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one](/img/structure/B12611047.png)
